molecular formula C9H9BrINO B14064817 1-(2-Amino-4-iodophenyl)-3-bromopropan-1-one

1-(2-Amino-4-iodophenyl)-3-bromopropan-1-one

Cat. No.: B14064817
M. Wt: 353.98 g/mol
InChI Key: PAWLDQJEMCSMLR-UHFFFAOYSA-N
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Description

1-(2-Amino-4-iodophenyl)-3-bromopropan-1-one is an organic compound that features both iodine and bromine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-iodophenyl)-3-bromopropan-1-one typically involves multi-step organic reactions. One common method starts with the iodination of a phenyl ring, followed by the introduction of an amino group. The bromopropanone moiety is then attached through a series of substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-iodophenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.

Scientific Research Applications

1-(2-Amino-4-iodophenyl)-3-bromopropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-iodophenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The iodine and bromine atoms can participate in halogen bonding, which influences the compound’s binding affinity and specificity. The amino group can form hydrogen bonds, further stabilizing the interaction with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Iodophenyl)ethan-1-one: Similar structure but lacks the bromine atom.

    1-(2-Amino-4-iodophenyl)ethanone: Similar structure but lacks the bromopropanone moiety.

    3-[(2-Amino-4-iodophenyl)(isopropyl)amino]-1-propanol: Contains an isopropyl group instead of the bromine atom.

Uniqueness

1-(2-Amino-4-iodophenyl)-3-bromopropan-1-one is unique due to the presence of both iodine and bromine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation can enhance the compound’s versatility in various applications, making it a valuable tool in scientific research.

Properties

Molecular Formula

C9H9BrINO

Molecular Weight

353.98 g/mol

IUPAC Name

1-(2-amino-4-iodophenyl)-3-bromopropan-1-one

InChI

InChI=1S/C9H9BrINO/c10-4-3-9(13)7-2-1-6(11)5-8(7)12/h1-2,5H,3-4,12H2

InChI Key

PAWLDQJEMCSMLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)N)C(=O)CCBr

Origin of Product

United States

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